Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate
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Overview
Description
Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and 2-chloronicotinic acid.
Cyclization: The key step involves the cyclization of these starting materials to form the thienopyridine core. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted thienopyridines, sulfoxides, sulfones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Methyl 7-aminothieno[3,2-b]pyridine-2-carboxylate
- Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones
Uniqueness: Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)6-4-11-8(10)7-5(6)2-3-14-7/h2-4H,1H3,(H2,10,11) |
InChI Key |
YLKSOTCMLHREQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1C=CS2)N |
Origin of Product |
United States |
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